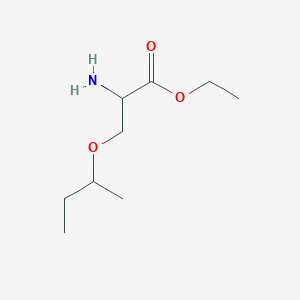

Ethyl o-(sec-butyl)serinate

Description

Contextualization within Amino Acid Derivative Research

Amino acid derivatives are pivotal in numerous scientific disciplines. They serve as essential components in the synthesis of peptides and peptidomimetics, which are crucial in drug discovery for mimicking or inhibiting biological processes. nih.govnih.gov Serine derivatives, in particular, are of significant interest due to the reactive hydroxyl group on their side chain, which can be readily modified. This functional handle allows for the introduction of various substituents, leading to the creation of unnatural amino acids with tailored properties. nih.gov The synthesis of such unnatural amino acids is a burgeoning field of research, as these compounds can confer unique structural and functional characteristics to peptides and other bioactive molecules, including enhanced stability and novel biological activities. princeton.edufrontiersin.org

The modification of the serine backbone, including the esterification of the carboxyl group and alkylation of the hydroxyl group, provides a powerful strategy for generating chemical diversity. These modifications can influence the physicochemical properties of the resulting molecules, such as solubility and lipophilicity, which are critical parameters for drug development. ias.ac.inmdpi.com

Structural Features and Stereochemical Considerations within the Serinate Class

The serinate class of compounds is defined by the esterification of the carboxylic acid functionality of serine. A key structural feature is the presence of a stereocenter at the α-carbon, which is typically of the (S)-configuration in naturally derived L-serine. This inherent chirality is often preserved or carefully controlled during synthetic transformations, as the stereochemistry of amino acid derivatives is critical for their biological activity. acs.org

The hydroxyl group on the side chain of serinates offers a site for further functionalization, such as O-alkylation. This introduces an ether linkage, creating O-alkyl serinates like Ethyl o-(sec-butyl)serinate. The nature of the alkyl group, in this case, a sec-butyl group, can significantly impact the steric and electronic properties of the molecule. The stereoselective synthesis of these O-substituted serine derivatives is a key focus of research, often employing advanced catalytic methods to control the formation of new stereocenters if the alkyl group itself is chiral. acs.orgunimib.itlboro.ac.uk The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is a prerequisite for their use in many applications, especially in pharmacology. acs.org

Current Research Gaps and Future Academic Potential of O-Alkyl Serinates

While the synthesis and application of many amino acid derivatives are well-established, the field of O-alkyl serinates still presents opportunities for further exploration. A significant research gap lies in the comprehensive characterization and application of a wider variety of O-alkyl serinates with diverse alkyl substituents. While methods for O-alkylation exist, the synthesis of specific derivatives like this compound is not widely documented in publicly accessible literature, suggesting a need for more detailed synthetic studies. researchgate.net

The future academic potential of O-alkyl serinates is considerable. These compounds are valuable precursors for the synthesis of complex unnatural amino acids that can be incorporated into peptides to probe protein structure and function or to develop novel therapeutics with enhanced properties. nih.gov The introduction of bulky or functionally diverse O-alkyl groups can influence peptide conformation and resistance to enzymatic degradation. Furthermore, O-alkylated serine derivatives can serve as chiral building blocks in the total synthesis of natural products and other complex organic molecules. Exploring the full potential of these compounds will require further research into their synthesis, reactivity, and biological evaluation.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on its structure and data for related compounds, the following properties can be anticipated.

| Property | Value | Source |

| Molecular Formula | C9H19NO3 | chemscene.com |

| Molecular Weight | 189.25 g/mol | chemscene.com |

| CAS Number | 1526876-39-0 | chemscene.com |

Note: This table is populated with available data. Further experimental validation is required for a complete physicochemical profile.

Detailed Research Findings

Research into O-alkylated serine derivatives has provided valuable insights into their synthesis and potential applications.

Stereoselective Synthesis

The synthesis of O-alkylated serine derivatives with high stereoselectivity is a significant area of research. Methods have been developed for the stereoselective synthesis of various O-substituted serine and threonine analogs. lboro.ac.uk These methods are critical for obtaining enantiomerically pure compounds, which is essential for their use in medicinal chemistry and as chiral synthons. The stereoselective alkylation of protected serine derivatives is a common strategy to achieve this. acs.orgacs.org

Applications in Unnatural Amino Acid Synthesis

A primary application of O-alkyl serinates is in the synthesis of unnatural amino acids. nih.gov The O-alkyl group can be chosen to introduce specific functionalities or steric bulk, leading to novel amino acid structures that are not found in nature. These unnatural amino acids can then be incorporated into peptides to modify their properties, such as increasing their resistance to enzymatic degradation or altering their binding affinity to biological targets. princeton.edu

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

ethyl 2-amino-3-butan-2-yloxypropanoate |

InChI |

InChI=1S/C9H19NO3/c1-4-7(3)13-6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |

InChI Key |

VIFWFPXWEHLWBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OCC(C(=O)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl O Sec Butyl Serinate

Retrosynthetic Strategies for O-Alkylated Serinates

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic routes. solubilityofthings.comdeanfrancispress.com For ethyl o-(sec-butyl)serinate, the primary disconnections involve the ester and ether linkages.

A logical retrosynthetic approach would involve two key bond cleavages:

C-O (Ester) Disconnection: The ethyl ester can be disconnected to reveal O-(sec-butyl)serine and ethanol (B145695). This suggests a late-stage esterification of the O-alkylated serine derivative.

C-O (Ether) Disconnection: The sec-butyl ether linkage on the side chain can be disconnected to reveal a protected serine ethyl ester. This points to an O-alkylation of a pre-formed serine ester.

These two primary disconnections lead to two main forward synthetic strategies:

Route A: O-alkylation of a suitably protected serine, followed by esterification.

Route B: Esterification of a suitably protected serine, followed by O-alkylation of the side-chain hydroxyl group.

The choice between these routes is heavily influenced by the chemoselectivity of the reactions and the protecting group strategy employed to prevent unwanted side reactions, such as N-alkylation or polymerization. amazonaws.com

Classical and Contemporary Esterification Techniques for the Carboxyl Group

The formation of the ethyl ester of serine is a critical step. Anhydrous conditions are typically necessary to prevent the hydrolysis of the newly formed ester back to the carboxylic acid. stackexchange.com

Common methods for the esterification of amino acids like serine include:

Fischer-Speier Esterification: This classical method involves reacting the amino acid with an excess of the alcohol (ethanol, in this case) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. A common approach is the use of thionyl chloride in methanol (B129727) to generate the methyl ester hydrochloride salt in good yield; a similar process can be applied with ethanol. researchgate.netresearchgate.net

Reagents to Minimize Racemization: During the activation of the carboxyl group for esterification, there is a risk of racemization at the α-carbon. To mitigate this, specific coupling agents can be employed. While some classical methods using reagents like TBTU/DMAP can lead to high percentages of racemization, others, such as using 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazolide (MSNT), have been shown to provide high yields with minimal racemization. nih.gov

| Esterification Method | Reagents | Key Features | Reference |

| Fischer-Speier Esterification | Ethanol, HCl (gas) or SOCl₂ | Simple, common for amino acid esters. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| MSNT Coupling | MSNT, Alcohol | Low racemization, high yield. nih.gov | nih.gov |

| TBTU/DMAP/HOBT | TBTU, DMAP, HOBT, Alcohol | Can lead to significant racemization. nih.gov | nih.gov |

O-Alkylation Approaches for the Serine Hydroxyl Group

The introduction of the sec-butyl group onto the side-chain hydroxyl of serine is a key transformation. Direct O-alkylation can be challenging due to the competing nucleophilicity of the amino group. Therefore, N-protection is almost always a prerequisite.

Several strategies have been developed for the O-alkylation of serine derivatives:

Phase Transfer Catalysis (PTC): N-Trityl-L-serine esters can be effectively O-alkylated without racemization using alkyl halides under phase transfer conditions. This method is particularly effective for activated electrophiles. researchgate.net

Photoinduced Decarboxylative Radical Reactions: A modern approach involves the photoinduced decarboxylative radical reaction of serinyl acetic acids. This method allows for O-alkylation under mild, base-free, and metal-free conditions, which importantly proceeds with complete retention of the α-chirality. researchgate.netnih.govacs.org

Chelation-Controlled Reductive C–N Cleavage: A highly selective and scalable method for preparing O-alkylated serine involves a two-step sequence. First, an N,O-acetal is formed from a protected serine. This is followed by a selective, chelation-controlled reductive cleavage of the C-N bond, which yields the O-alkylated product with high chemoselectivity and excellent stereochemical integrity. thieme-connect.comacs.org

Stereoselective O-Alkylation Methods

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount. Many modern O-alkylation methods are designed to be highly stereoselective.

The photoinduced radical methods mentioned earlier are notable for proceeding without racemization. acs.org

Alkylation of chiral bicyclic N,O-acetals derived from serine can proceed with high diastereoselectivity. The stereochemical outcome (retention or inversion) can depend on the relative configuration of the stereocenters in the starting bicyclic system. unav.eduacs.org

The use of N-protected triflates of serine methyl esters for alkylating aromatic compounds has been shown to proceed with complete retention of configuration. d-nb.info

Catalyst Development for Efficient O-Alkylation Reactions

The efficiency and selectivity of O-alkylation reactions are often dictated by the catalyst employed.

Phase Transfer Catalysts: Quaternary ammonium (B1175870) salts are used to facilitate the reaction between the aqueous and organic phases, enabling alkylation under milder conditions. researchgate.net

Organic Photoredox Catalysts: In photoinduced reactions, organic photocatalysts, such as a combination of phenanthrene (B1679779) and 1,4-dicyanobenzene, can mediate the decarboxylative radical addition, avoiding the need for metal catalysts. researchgate.netresearchgate.net

Titanium(IV) Species: In the chelation-controlled reductive cleavage method, a Ti(IV) species coordinates to both the carboxylic acid and the N-protecting group of an N,O-acetal intermediate. This coordination directs the hydride attack to achieve a selective C-N bond cleavage, favoring the desired O-alkylated product over the N-alkylated side product. thieme-connect.comacs.org

Reaction Mechanism Elucidation in Serinate Formation and Derivatization

The synthesis of "this compound" involves the formation of two key functional groups: an ether linkage at the hydroxyl group of serine and an ester group at its carboxylic acid functionality. The elucidation of the reaction mechanisms governing the formation of these bonds, as well as the strategies to control the stereochemistry of the molecule, are critical for an efficient and selective synthesis.

Mechanistic Studies of Ether Linkage Formation

The formation of the O-(sec-butyl) ether linkage on the serine backbone is most commonly achieved through a Williamson-type ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of an N-protected ethyl serinate with a sec-butyl halide.

The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgbyjus.com The first step involves the deprotonation of the hydroxyl group of the N-protected ethyl serinate using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of the sec-butyl halide (e.g., 2-bromobutane), displacing the halide and forming the ether bond in a single, concerted step. wikipedia.orgyoutube.com

Key Mechanistic Steps:

Deprotonation: The hydroxyl group of the serine derivative is deprotonated by a strong base (e.g., NaH) to form a reactive alkoxide.

Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile and attacks the carbon atom bearing the halogen in the sec-butyl halide. byjus.com This attack occurs from the backside relative to the leaving group.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are positioned at 180° to each other.

Inversion of Stereochemistry: As the C-O bond forms and the C-Br bond breaks, the stereochemistry at the electrophilic carbon of the sec-butyl group is inverted. libretexts.org

Product Formation: The final product, this compound, is formed along with a salt byproduct (e.g., NaBr).

A significant challenge in this synthesis is the use of a secondary alkyl halide. S(_N)2 reactions are most efficient with methyl and primary halides. masterorganicchemistry.com With secondary halides, a competing E2 (bimolecular elimination) reaction can occur, where the alkoxide acts as a base, abstracting a proton from a carbon adjacent to the electrophilic carbon, leading to the formation of butene as a byproduct. youtube.commasterorganicchemistry.com The ratio of substitution (ether formation) to elimination is sensitive to reaction conditions such as the solvent, temperature, and the nature of the base.

| Step | Description | Key Intermediates/States | Factors Influencing Efficiency |

|---|---|---|---|

| 1 | Deprotonation of N-protected ethyl serinate | Serinate alkoxide | Strength of the base (e.g., NaH) |

| 2 | Nucleophilic attack on sec-butyl halide | SN2 transition state | Steric hindrance at the electrophilic center |

| 3 | Formation of ether bond | This compound | Reaction temperature, solvent polarity |

| - | Competing E2 elimination | Butene isomers | Steric bulk of the base/nucleophile |

Mechanistic Aspects of Ester Bond Formation

The ethyl ester of the serine derivative is typically formed through Fischer-Speier esterification. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org In the synthesis of this compound, this would involve reacting O-(sec-butyl)serine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H(_2)SO(_4)) or p-toluenesulfonic acid (TsOH). wikipedia.org

The Fischer esterification is a reversible nucleophilic acyl substitution reaction. byjus.commdpi.com The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. byjus.comchemistrysteps.com

Nucleophilic Attack by Alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. masterorganicchemistry.com This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule. masterorganicchemistry.com

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ethyl ester product. byjus.com

To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol) is often used, or the water produced during the reaction is removed, for instance, by azeotropic distillation. wikipedia.orgchemistrysteps.com

| Step | Description | Key Intermediates/States | Driving Force |

|---|---|---|---|

| 1 | Protonation of the carboxylic acid | Protonated carbonyl group | Activation of the carbonyl carbon |

| 2 | Nucleophilic attack by ethanol | Tetrahedral intermediate | - |

| 3 | Proton transfer | Activated complex | Formation of a good leaving group (H2O) |

| 4 | Elimination of water | Protonated ester | - |

| 5 | Deprotonation | Ethyl ester | Regeneration of the acid catalyst |

Chemical Reactivity and Transformation Mechanisms

Hydrolysis and Transesterification Reactions of the Ethyl Ester

The ethyl ester group of Ethyl o-(sec-butyl)serinate is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions.

Hydrolysis:

Hydrolysis of the ethyl ester can be catalyzed by either acid or base. libretexts.orglibretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ethyl ester undergoes hydrolysis to yield o-(sec-butyl)serine and ethanol (B145695). This reaction is reversible, and its completion requires a large volume of water. libretexts.orglibretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of ethanol.

Base-Catalyzed Hydrolysis (Saponification): When treated with a base such as sodium hydroxide, the ethyl ester is irreversibly hydrolyzed to form the carboxylate salt of o-(sec-butyl)serine and ethanol. libretexts.orglibretexts.org This reaction, known as saponification, proceeds to completion. libretexts.org

Transesterification:

Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) under acidic or basic conditions would result in the formation of Mthis compound and ethanol. The reaction equilibrium can be shifted towards the desired product by using the reactant alcohol as the solvent. masterorganicchemistry.com Lipase-catalyzed transesterification is also a known method for converting esters, often following a Ping-Pong Bi-Bi mechanism with competitive inhibition by the substrates. nih.gov

Table 1: Hydrolysis and Transesterification Reactions of this compound

| Reaction | Reagents | Products | Conditions | Key Features |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., HCl) | o-(sec-butyl)serine, Ethanol | Heat | Reversible libretexts.orglibretexts.orgchemguide.co.uk |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Sodium o-(sec-butyl)serinate, Ethanol | Heat | Irreversible libretexts.orglibretexts.org |

| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | Alkyl o-(sec-butyl)serinate (R' ester), Ethanol | Varies | Equilibrium driven by excess of R'OH masterorganicchemistry.com |

Cleavage and Modification of the o-(sec-butyl) Ether Linkage

The o-(sec-butyl) ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions.

Acidic Cleavage:

Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used to cleave ethers. libretexts.orgvaia.com The cleavage of the sec-butyl ether would proceed via an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the structure of the substrate. libretexts.org Given that the sec-butyl group can form a relatively stable secondary carbocation, an S(_N)1 pathway is plausible, especially with a tertiary alkyl group. libretexts.orgmasterorganicchemistry.com Cleavage would likely yield serine ethyl ester and a sec-butyl halide. However, the presence of a hydroxyl group on the side chain can promote the cleavage of aryl-ether linkages when activated by a Lewis acid. rsc.org

Modification:

Modification of the ether linkage without complete cleavage is less common but can be achieved through specific synthetic strategies. For instance, photoinduced decarboxylative radical reactions have been used for the O-alkylation of serine and threonine derivatives, suggesting a pathway for modifying the side chain without directly cleaving the existing ether bond under certain conditions. researchgate.net

Table 2: Potential Cleavage Reactions of the o-(sec-butyl) Ether Linkage

| Reaction | Reagents | Potential Products | Mechanism | Notes |

|---|---|---|---|---|

| Acidic Cleavage | Conc. HBr or HI | Serine ethyl ester, sec-Butyl bromide/iodide | S(_N)1/S(_N)2 libretexts.orgvaia.com | Harsh conditions required. |

Derivatization Reactions at the Amino Group (N-functionalization)

The primary amino group of this compound is a key site for a wide range of derivatization reactions, often referred to as N-functionalization. These reactions are crucial in peptide synthesis and for the introduction of various functionalities.

Common derivatization reactions include:

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form amides. This is a fundamental reaction in peptide bond formation.

Alkylation: Introduction of alkyl groups at the nitrogen atom can be achieved using alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.

Formation of Carbamates: The amino group reacts with chloroformates (e.g., benzyl (B1604629) chloroformate, di-tert-butyl dicarbonate) to form carbamates, which are widely used as protecting groups in peptide synthesis. rsc.org

Reductive Amination: The amino group can be involved in reductive amination processes. For instance, protected serine derivatives can be converted to aldehydes, which then undergo reductive amination to form 2,3-diaminopropanols. mdpi.com

Visible-Light-Mediated N-functionalization: Recent advancements have shown that late-stage N-functionalization of unprotected peptides can be achieved using visible-light-mediated reactions, such as the aza-Zimmerman–O'Connell–Griffin reaction. rsc.orgresearchgate.net This highlights the potential for selective modification of the amino group even in complex molecules.

Derivatization of amino acids often requires specific conditions to ensure high yields and prevent side reactions. nist.govalexandraatleephillips.com For instance, complete and selective derivatization can be achieved by carefully controlling the reaction temperature and the ratio of reactants. nist.gov

Rearrangement and Cyclization Reactions

Serine derivatives, including this compound, can undergo various rearrangement and cyclization reactions, often driven by the interaction between the functional groups.

N-O Acyl Shift: In peptide chemistry, serine-containing peptides can undergo an acid-catalyzed acyl N-O shift, which can be reversed by treatment with a base. peptide.com

Cyclization to form Oxazolidines: The reaction of serine esters with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) derivatives. lookchem.com These cyclic compounds are useful intermediates in organic synthesis.

Rearrangement of Sulfonamides: N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine have been shown to rearrange to form chiral pyrrolidin-3-ones when treated with trimethylsilyl (B98337) trifluoromethanesulfonate. researchgate.net

acs.orgacs.org-Sigmatropic Rearrangement: The synthesis of α-aryl- and α-alkyl-substituted serine derivatives has been reported via a acs.orgacs.org-sigmatropic rearrangement of allyl carbamates as a key step. rsc.org

β-Fragmentation of Alkoxyl Radicals: Serine derivatives can be used as substrates for the fragmentation of primary alkoxyl radicals, leading to the synthesis of unnatural amino acids. acs.org

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of ethyl o-(sec-butyl)serinate. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of molecular systems. acs.org For serine and its derivatives, DFT calculations can elucidate parameters such as molecular orbital energies, charge distributions, and the nature of intramolecular hydrogen bonds, which are crucial in determining the molecule's stability and reactivity. acs.org

In this compound, the electronic structure is influenced by the interplay of the amino group, the ester group, and the sec-butyl ether. The nitrogen and oxygen atoms, with their lone pairs of electrons, are key sites for electronic interactions. The distribution of electron density, which can be mapped using techniques like Atoms in Molecules (AIM) analysis, helps in identifying and quantifying the strength of hydrogen bonds. acs.org For instance, in serine and its ions, various types of intramolecular hydrogen bonds have been identified and their relative strengths determined using AIM theory. acs.org These interactions play a significant role in stabilizing specific conformations of the molecule.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to stable conformers. The relative energies of these conformers determine their population at a given temperature.

The conformational landscape of this molecule is primarily dictated by rotations around the Cα-Cβ bond of the serine backbone and the C-O-C linkages of the sec-butyl ether. Studies on similar molecules, such as serine-containing dipeptides and poly(sec-butyl) vinyl ether, provide valuable insights. For serine dipeptides, DFT calculations have been used to explore the vast conformational space, identifying numerous stable conformers and their relative Gibbs free energies. nih.gov These studies show that specific backbone dihedral angles (φ and ψ) and side-chain dihedral angles (χ) are energetically preferred. nih.gov

| Dihedral Angle | Description | Expected Preferred Conformation | Rationale |

| φ (N-Cα) | Rotation around the N-Cα bond | Specific angles corresponding to βL, γD, γL regions | Based on studies of serine dipeptides, these conformations are energetically favorable. nih.gov |

| ψ (Cα-CO) | Rotation around the Cα-carbonyl bond | Specific angles corresponding to γL and γD regions | Inferred from computational studies on similar dipeptides. nih.gov |

| χ1 (Cα-Cβ) | Rotation of the side chain | gauche(+), anti, or gauche(-) | The relative stability of these rotamers will depend on intramolecular interactions. |

| O-C(sec-butyl) | Rotation around the ether linkage | Staggered conformations | To minimize steric hindrance from the bulky sec-butyl group. organicchemistrytutor.com |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, providing insights into solvent effects and conformational dynamics over time. For this compound, MD simulations can reveal how interactions with solvent molecules, such as water, influence its conformational preferences and flexibility.

Simulations of amino acids and their esters in aqueous solutions have shown that the solvent plays a crucial role in stabilizing certain conformations through hydrogen bonding. nih.govresearchgate.net The water molecules can form hydrogen bonds with the amino and ester groups, as well as the ether oxygen of the sec-butyl group. These interactions can alter the energy landscape compared to the gas phase, potentially favoring different conformers.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to investigate the reaction pathways of this compound, such as its decomposition or its role in chemical reactions. DFT calculations are commonly employed to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies.

Studies on the decomposition of serine have shown that the primary reaction pathways include dehydration, deamination, and decarboxylation. nih.govacs.orgresearchgate.net By calculating the reaction and activation enthalpies for these pathways, researchers can predict the most likely degradation routes under different conditions. acs.org For this compound, similar decomposition pathways can be expected, although the presence of the ethyl ester and sec-butyl ether groups will modify the reaction energetics. For example, the ester group could undergo hydrolysis, and the ether linkage could be subject to cleavage under certain conditions.

Computational studies on serine ester hydrolases have modeled the enzymatic hydrolysis of esters, identifying the key steps of the catalytic cycle, including the formation of tetrahedral intermediates. nih.govresearchgate.net While not a reaction of this compound itself, this demonstrates the power of computational methods to elucidate complex reaction mechanisms involving serine esters. The synthesis of O-alkylated serine derivatives has also been studied, with photoinduced decarboxylative radical reactions being one method. nih.gov Theoretical modeling could be used to explore the mechanism of such reactions for this compound.

| Reaction Type | Analog Studied | Key Findings from Analogs | Potential Relevance to this compound |

| Thermal Decomposition | Serine | Primary pathways are dehydration, deamination, and decarboxylation. nih.govacs.orgresearchgate.net | The serine backbone of the molecule may undergo similar decomposition, influenced by the ester and ether groups. |

| Ester Hydrolysis | Serine Esters (in enzymes) | Involves nucleophilic attack by serine to form a tetrahedral intermediate. nih.govupc.edu | Provides a model for understanding the potential hydrolysis of the ethyl ester group. |

| O-Alkylation | Serine Derivatives | Can be achieved via photoinduced radical reactions. nih.gov | Suggests a potential synthetic route and reaction mechanism for the formation of the sec-butyl ether linkage. |

In Silico Chiral Recognition Studies

This compound is a chiral molecule, and computational methods can be used to study its interaction with other chiral molecules, a process known as chiral recognition. This is particularly relevant in the context of chromatography, enantioselective catalysis, and biological interactions.

Computational studies on the chiral recognition of serine and its esters have been performed using host molecules like crown ethers. acs.orgresearchgate.net These studies, often combining experimental techniques like vibrational circular dichroism (VCD) with DFT calculations, can elucidate the specific intermolecular interactions responsible for enantioselectivity. The binding of protonated serine to a chiral crown ether, for instance, involves a tripodal arrangement of hydrogen bonds between the amino group and the ether oxygens of the host. acs.org The subtle differences in the stability of the diastereomeric complexes formed between the chiral host and the different enantiomers of the guest lead to chiral recognition. researchgate.net

For this compound, in silico studies could model its interaction with a chiral stationary phase in a chromatography column or with a chiral catalyst. By calculating the interaction energies of the different diastereomeric complexes, it would be possible to predict which enantiomer of this compound would bind more strongly, thus providing a theoretical basis for its enantioseparation. The binding mode and enantioselectivity are often highly dependent on the solvent, a factor that can be investigated through computational modeling. mdpi.com

Density Functional Theory (DFT) Applications in Serinate Systems

Density Functional Theory (DFT) is a versatile and widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. acs.org It has found extensive application in the study of amino acids and their derivatives, including serinate systems.

DFT calculations on serine and its ions have been used to survey a vast number of possible conformations and to determine their relative stabilities. acs.org This is achieved by optimizing the geometry of each conformer and calculating its energy. Furthermore, DFT can be used to calculate thermochemical properties such as gas-phase basicities and acidities, which have been shown to be in excellent agreement with experimental data for serine. acs.org

In the context of this compound, DFT could be applied to:

Determine the most stable conformers in the gas phase and in solution (using implicit solvent models).

Calculate vibrational frequencies , which can be compared with experimental infrared and Raman spectra to confirm the predicted structures.

Predict reaction energetics , such as the activation barriers for decomposition or reaction with other molecules. acs.org

Model intermolecular interactions , such as hydrogen bonding and van der Waals forces, which are critical for understanding its behavior in condensed phases and its interaction with other molecules.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. Studies on related systems can provide guidance on the most appropriate level of theory to use for reliable predictions. nih.gov

Molecular Interactions and Mechanistic Biological Studies Strictly in Vitro Focus

Enzymatic Interaction Mechanisms with Serinate Substrates/Analogues

The structure of Ethyl o-(sec-butyl)serinate, featuring an ester and an ether linkage, suggests potential interactions with various enzymes, particularly hydrolases like esterases and proteases.

The binding of a substrate like this compound to an enzyme's active site is governed by a combination of factors including shape complementarity and intermolecular forces. The L-serine backbone provides a chiral scaffold that can be specifically recognized by enzymes.

The key structural features influencing binding would likely be:

The Amino Group: Can form hydrogen bonds or ionic interactions with acidic residues (e.g., Asp, Glu) in the active site.

The Carboxylate Group (as an Ethyl Ester): The ethyl group introduces hydrophobicity and could fit into a hydrophobic pocket. The carbonyl oxygen can act as a hydrogen bond acceptor.

The O-sec-butyl Group: This bulky, hydrophobic group would likely occupy a significant hydrophobic pocket within the enzyme's active site. Its stereochemistry could also play a role in the precise orientation of the molecule.

Should this compound act as a substrate for an esterase, the likely mechanism of transformation would be the hydrolysis of the ethyl ester bond to yield O-(sec-butyl)serine and ethanol (B145695). This would typically proceed via a nucleophilic attack on the carbonyl carbon of the ester by a residue in the enzyme's active site (e.g., a serine residue in a serine hydrolase), forming a tetrahedral intermediate.

Alternatively, the compound could act as an enzyme inhibitor. The bulky O-sec-butyl group might prevent the proper conformational changes required for catalysis, thus acting as a competitive inhibitor. If the molecule binds irreversibly to the active site, it could function as an irreversible inhibitor.

A hypothetical study on the enzymatic hydrolysis of this compound by a generic esterase could yield the following kinetic data:

| Substrate Concentration (mM) | Initial Rate of Hydrolysis (µM/min) |

| 0.1 | 5.2 |

| 0.2 | 9.8 |

| 0.5 | 20.5 |

| 1.0 | 35.7 |

| 2.0 | 50.1 |

This is a hypothetical data table.

Receptor Binding Studies and Ligand Selectivity (in vitro)

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a ligand for a particular receptor. merckmillipore.com For a molecule like this compound, potential receptor targets could include amino acid transporters or receptors that recognize small amino acid derivatives.

A competitive radioligand binding assay could be employed to assess the affinity of this compound for a hypothetical receptor 'X'. In such an assay, the ability of increasing concentrations of the unlabeled compound to displace a radiolabeled ligand with known affinity for receptor 'X' is measured. The half-maximal inhibitory concentration (IC50) can then be determined, which is a measure of the compound's binding affinity.

Hypothetical results from such an assay are presented below:

| Compound | Receptor Target | IC50 (µM) |

| This compound | Receptor X | 15.2 |

| L-Serine | Receptor X | 5.8 |

| Ethyl Serinate | Receptor X | 9.3 |

This is a hypothetical data table.

These hypothetical results suggest that the addition of the ethyl ester and the sec-butyl ether groups reduces the binding affinity for this particular hypothetical receptor compared to the parent amino acid, L-serine.

Investigation of Cellular Pathway Modulation (in vitro cell-free or cell line assays)

To investigate if this compound can modulate cellular pathways, various in vitro assays can be utilized. For instance, a cell-free assay could be used to determine if the compound affects the activity of a specific enzyme within a known signaling cascade.

In a cell-based assay, a reporter gene under the control of a specific transcription factor could be used. If the compound modulates a pathway that leads to the activation of this transcription factor, a measurable signal (e.g., luminescence or fluorescence) will be produced.

For example, if there is a hypothesis that this compound modulates a pathway regulated by transcription factor 'Y', a cell line containing a luciferase reporter gene driven by a promoter with 'Y' binding sites could be used.

| Treatment | Luciferase Activity (Relative Light Units) |

| Vehicle Control | 100 ± 12 |

| Positive Control Activator | 1500 ± 150 |

| This compound (1 µM) | 120 ± 15 |

| This compound (10 µM) | 250 ± 30 |

| This compound (100 µM) | 550 ± 65 |

This is a hypothetical data table.

The hypothetical data suggest a dose-dependent increase in the activity of transcription factor 'Y', indicating that this compound may modulate the upstream signaling pathway.

Structure-Activity Relationship (SAR) Studies Based on Molecular Features

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. youtube.com For this compound, SAR studies would involve synthesizing and testing analogues with variations in three main regions: the ester group, the O-alkyl group, and the serine backbone itself.

A hypothetical SAR study for a series of analogues on a generic biological target is summarized below:

| Compound | R1 (Ester Group) | R2 (O-Alkyl Group) | Relative Activity (%) |

| This compound | Ethyl | sec-Butyl | 100 |

| Analogue 1 | Methyl | sec-Butyl | 85 |

| Analogue 2 | Isopropyl | sec-Butyl | 110 |

| Analogue 3 | Ethyl | Methyl | 60 |

| Analogue 4 | Ethyl | tert-Butyl | 130 |

| Analogue 5 | Ethyl | Phenyl | 45 |

This is a hypothetical data table based on general SAR principles.

From this hypothetical data, one could infer that:

Increasing the steric bulk of the ester group from methyl to isopropyl slightly increases activity.

The nature of the O-alkyl group is critical, with a bulkier alkyl group like tert-butyl potentially enhancing activity, while an aromatic group is detrimental.

Protein-Ligand Docking and Molecular Modeling of Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A hypothetical docking study of this compound into the active site of a serine protease could reveal the following potential interactions:

| Atom/Group on Ligand | Interacting Residue in Protein | Type of Interaction |

| Amino group (-NH3+) | Asp102 | Ionic Bond |

| Carbonyl oxygen of ester | Gly193 (backbone NH) | Hydrogen Bond |

| Ethyl group | Val216, Trp215 | Hydrophobic Interaction |

| sec-Butyl group | Ile99, Phe41 | Hydrophobic Interaction |

| Serine backbone | Ser195 | Potential for covalent interaction (if substrate) |

This is a hypothetical data table illustrating potential molecular interactions.

Applications As Chiral Building Blocks in Complex Organic Synthesis

Asymmetric Synthesis of Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. uh.edu Their incorporation into peptides and proteins can introduce novel functionalities and has become a valuable tool in chemical biology and drug discovery. nih.gov O-alkylated serine derivatives are useful precursors for the synthesis of a variety of ncAAs.

While specific literature detailing the use of ethyl o-(sec-butyl)serinate in the synthesis of ncAAs is limited, the general strategies employed for O-alkylated serines can be applied. The O-sec-butyl group can serve as a protecting group for the hydroxyl function of serine, allowing for selective modifications at other positions of the molecule. For instance, the α-carbon can be further functionalized to introduce different side chains, leading to a diverse array of ncAAs. The chirality of the original this compound can be transferred to the final product, ensuring the stereochemical integrity of the newly synthesized amino acid.

The synthesis of ncAAs often involves the use of biocatalysts or chiral auxiliaries to control the stereochemistry of the newly formed chiral centers. nih.gov In this context, this compound can act as a chiral starting material, where the inherent chirality of the serine backbone directs the stereochemical outcome of subsequent reactions.

Table 1: Potential Non-Canonical Amino Acids Derivable from this compound

| Non-Canonical Amino Acid Type | Synthetic Strategy | Potential Application |

| β-Substituted serines | Alkylation or arylation at the β-position | Introduction of novel side chains for probing protein structure and function |

| α,β-Unsaturated serines | Elimination reaction | Precursors for further functionalization and peptide cyclization |

| Diamino acids | Conversion of the hydroxyl group to an amino group | Introduction of additional basicity and hydrogen bonding capabilities |

Role in the Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically active compounds for further study. Chiral amino acids and their derivatives are frequently used as starting materials or key intermediates in these complex synthetic endeavors.

Although no total syntheses explicitly employing this compound have been reported in the scientific literature, the utility of similar O-protected serine derivatives is well-established. For example, O-benzyl and O-tert-butyl serine are commonly used to incorporate the serine moiety into complex natural products while preventing unwanted side reactions of the hydroxyl group. The sec-butyl group in this compound offers a different steric and electronic profile compared to more common protecting groups, which could be advantageous in certain synthetic contexts.

The incorporation of this compound into a synthetic route could proceed via peptide coupling reactions or by using it as a chiral template to set stereocenters in other parts of the molecule. The ester and the O-alkyl group can be selectively removed under different conditions, providing flexibility in the synthetic design.

Precursor in Peptidomimetic and Oligomer Synthesis

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. O-alkylated amino acids are valuable building blocks for the synthesis of peptidomimetics. chemimpex.com

The incorporation of this compound into a peptide backbone introduces a bulky and hydrophobic sec-butyl group, which can influence the conformation of the resulting peptidomimetic. This can be used to enforce specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. The O-sec-butyl group can also shield the peptide backbone from proteolytic enzymes, thereby increasing its in vivo half-life.

Furthermore, O-alkylated serine derivatives can be used in the synthesis of oligomers with unnatural backbones. For example, they can be polymerized to form polyesters or other polymers with chiral side chains, leading to materials with interesting properties for applications in materials science and biotechnology. The synthesis of poly-O-tert-butyl-L-serine has been reported, highlighting the feasibility of creating such polymers from O-alkylated serine derivatives. nih.gov

Development of Novel Organic Scaffolds and Chiral Ligands

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. Amino acid derivatives are attractive starting materials for the synthesis of chiral ligands due to their ready availability in enantiomerically pure form.

Serine-derived oxazoline (B21484) ligands have been shown to be effective in a variety of asymmetric transformations. researchgate.net While the direct use of this compound for this purpose is not extensively documented, a study has reported the synthesis of chiral ligands from various amino acid esters, including those with a sec-butyl group, for the enantioselective reduction of prochiral ketones. nih.gov In this work, chiral ligands were synthesized from salicylaldehyde (B1680747) and amino acid esters, including one where the R group was a sec-butyl moiety, which would be derived from a valine ester in that specific study but demonstrates the principle of incorporating such a group. These ligands, when complexed with a metal, can create a chiral environment that directs the stereochemical outcome of a reaction.

The this compound molecule contains multiple functional groups—the amine, the ester, and the ether—that can be selectively modified to create a wide range of chiral ligands. For example, the amine can be converted into an oxazoline or a phosphine-containing group, while the ester can be reduced to an alcohol or converted to an amide. This modularity allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. nih.gov

Advanced Analytical Research Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the molecular structure of Ethyl o-(sec-butyl)serinate. Advanced 2D NMR techniques are particularly crucial for assigning the relative stereochemistry between the two chiral centers: the α-carbon of the serine backbone and the chiral carbon of the sec-butyl group.

Initial analysis using ¹H and ¹³C NMR confirms the basic carbon skeleton and the presence of key functional groups. The ¹H NMR spectrum would show distinct signals for the ethyl ester protons, the sec-butyl protons, and the three protons on the serine backbone (-CH₂-CH-NH₂).

To establish stereochemistry, Nuclear Overhauser Effect (NOE) experiments are employed. An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. By measuring the proximity of specific protons, the relative orientation of the substituents around the chiral centers can be deduced. For example, irradiation of the proton on the α-carbon of the serine backbone and observation of NOE signals to specific protons on the sec-butyl group can help differentiate between the (R,R)/(S,S) and (R,S)/(S,R) diastereomers.

Table 1: Hypothetical ¹H NMR Data for a Diastereomer of this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ser α-H | ~3.7 | dd (Doublet of doublets) | J = 4.5, 6.0 |

| Ser β-Hₐ | ~3.9 | dd (Doublet of doublets) | J = 10.5, 4.5 |

| Ser β-Hₑ | ~3.6 | dd (Doublet of doublets) | J = 10.5, 6.0 |

| sec-Butyl CH | ~3.5 | sextet | J = 6.2 |

| Ethyl CH₂ | ~4.2 | q (Quartet) | J = 7.1 |

| sec-Butyl CH₂ | ~1.5 | m (Multiplet) | - |

| Ethyl CH₃ | ~1.3 | t (Triplet) | J = 7.1 |

| sec-Butyl CH₃ (doublet) | ~1.2 | d (Doublet) | J = 6.2 |

| sec-Butyl CH₃ (triplet) | ~0.9 | t (Triplet) | J = 7.4 |

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and connectivity of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of a molecule's elemental formula.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The experimentally measured exact mass of this ion is then compared to the theoretical mass calculated from the elemental formula (C₉H₁₉NO₃).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In this technique, the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure, confirming the connectivity of the ethyl ester and sec-butyl ether groups to the serine core. nih.govnih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Expected Fragment Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₂₀NO₃⁺ | 190.1438 | Protonated parent molecule |

| [M-C₂H₅OH+H]⁺ | C₇H₁₄NO₂⁺ | 144.0968 | Loss of ethanol (B145695) from the ester |

| [M-C₄H₉O+H]⁺ | C₅H₁₂NO₂⁺ | 118.0811 | Cleavage of the sec-butyl ether |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | sec-Butyl cation |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses two chiral centers, it can exist as four distinct stereoisomers: (2R, 2'S), (2S, 2'R), (2R, 2'R), and (2S, 2'S). The first two are one pair of enantiomers, while the latter two are a second pair. Chiral chromatography is the gold standard for separating these stereoisomers and quantifying the purity of a single isomer. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating amino acid derivatives. rsc.org By developing an appropriate method (typically HPLC or SFC), all four stereoisomers can be resolved.

The enantiomeric excess (ee) and diastereomeric ratio (dr) are calculated by integrating the areas of the corresponding peaks in the chromatogram. This is a critical analysis in stereoselective synthesis to determine the success of the reaction in producing the desired stereoisomer.

Table 3: Illustrative Chiral HPLC Separation Data for Stereoisomers of this compound

| Stereoisomer | Hypothetical Retention Time (min) | Peak Area (%) |

|---|---|---|

| (2R, 2'R) | 10.2 | 48.5 |

| (2S, 2'S) | 11.5 | 1.5 |

| (2R, 2'S) | 13.8 | 49.0 |

| (2S, 2'R) | 15.1 | 1.0 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov The technique requires a high-quality single crystal of an enantiomerically pure compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern.

Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule. To determine the absolute, rather than just the relative, configuration, anomalous dispersion effects are analyzed. nih.gov By comparing the intensities of specific pairs of reflections (known as Bijvoet pairs), the true handedness of the molecule can be established. ed.ac.uk The result is an unambiguous assignment of the (R) or (S) configuration at both chiral centers. The Flack parameter is a key value calculated during refinement that indicates the confidence of the absolute structure assignment; a value near zero for the correct enantiomer confirms the result. nih.gov

Table 4: Representative Crystallographic Data for a Single Crystal of this compound

| Parameter | Typical Value / Information |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.2 Å, c = 21.5 Å |

| Resolution (Å) | 0.75 |

| R-factor | < 0.05 |

| Flack Parameter | 0.02(5) |

| Assigned Absolute Configuration | (2S, 2'R) |

Circular Dichroism (CD) Spectroscopy for Conformational and Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of its counterpart. This makes CD an excellent tool for rapidly distinguishing between enantiomers and confirming the stereochemical identity of a sample when a known standard is available.

The shape and sign of the CD spectrum are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and preferred conformation in solution. nih.gov While ab initio prediction of a CD spectrum is complex, it can be used in conjunction with quantum mechanical calculations to assign the absolute configuration of a new compound. The specific peaks, known as Cotton effects, correspond to electronic transitions within the molecule's chromophores (e.g., the carbonyl group of the ester).

Table 5: Anticipated Circular Dichroism Spectral Features

| Stereoisomer | Wavelength of Cotton Effect (nm) | Sign of Molar Ellipticity [θ] |

|---|---|---|

| (2R, 2'S)-Enantiomer | ~225 | Positive (+) |

| ~205 | Negative (-) | |

| (2S, 2'R)-Enantiomer | ~225 | Negative (-) |

| ~205 | Positive (+) |

Future Research Directions and Unexplored Avenues

Development of Chemo-Enzymatic Synthetic Routes

The integration of enzymatic methods with traditional chemical synthesis offers a powerful strategy for the construction of complex molecules with high stereoselectivity and under mild reaction conditions. Future research in this area will likely focus on the use of lipases and other hydrolases to catalyze the stereoselective acylation or deacylation of serine derivatives, providing a green and efficient alternative to conventional methods. spkx.net.cnnih.govnih.gov The development of chemo-enzymatic cascades, where multiple enzymatic and chemical reactions are performed in a single pot, could further streamline the synthesis of ethyl o-(sec-butyl)serinate and its analogs. nih.govnih.govrsc.org Research into novel enzyme immobilization techniques and the use of non-aqueous media could enhance enzyme stability and reusability, making these processes more economically viable for industrial applications. mdpi.comresearchgate.net

| Enzyme Class | Potential Application in Serinate Synthesis | Advantages |

| Lipases | Stereoselective esterification or hydrolysis | High enantioselectivity, mild reaction conditions, broad substrate scope |

| Proteases | Peptide bond formation and modification | Site-specific modifications, aqueous reaction conditions |

| Transaminases | Asymmetric synthesis of the serine backbone | High stereochemical control, access to unnatural amino acids |

Exploration of Novel Catalytic Systems for Serinate Derivatization

The development of new catalytic systems is crucial for expanding the synthetic utility of this compound. Future investigations will likely target the design of catalysts for the selective functionalization of the serine side chain and the modification of the amino and carboxyl groups. This includes the exploration of transition-metal catalysts for cross-coupling reactions to introduce diverse substituents at the β-position of the serine backbone. nih.govresearchgate.net Furthermore, organocatalysis presents a promising avenue for the enantioselective alkylation and arylation of the α-carbon, providing access to a wide range of non-natural amino acid derivatives. researchgate.net The development of catalysts that can operate under environmentally benign conditions, such as in water or using solvent-free systems, will be a key focus. organic-chemistry.orgnih.gov

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Investigation of Serinate Derivatives in Supramolecular Chemistry

The unique structural features of amino acid derivatives, including their ability to form hydrogen bonds and engage in electrostatic interactions, make them attractive building blocks for supramolecular chemistry. nih.gov Future research could explore the self-assembly of this compound derivatives into well-defined nanostructures such as nanotubes, vesicles, and gels. nih.govchemrxiv.orgchemrxiv.org The introduction of different functional groups onto the serine scaffold would allow for the fine-tuning of the self-assembly process and the properties of the resulting materials. These supramolecular assemblies could find applications in areas such as drug delivery, tissue engineering, and catalysis. The study of the chiral recognition and self-sorting behavior of these systems could also provide insights into the origins of biological homochirality. nih.govchemrxiv.orgnih.gov

Design of Next-Generation Chiral Building Blocks

This compound serves as a valuable chiral building block for the synthesis of more complex molecules. nih.govnih.govrug.nl Future research will focus on leveraging its stereochemical information to construct novel chiral ligands for asymmetric catalysis, and as a scaffold for the synthesis of biologically active compounds. sigmaaldrich.comenamine.net The development of efficient methods to convert this compound into other useful chiral synthons, such as chiral amines and alcohols, will be a key area of investigation. By strategically modifying the structure of this compound, it will be possible to design and synthesize a new generation of chiral building blocks with tailored properties for specific applications in medicinal chemistry and materials science.

Q & A

Q. What are the recommended analytical techniques for confirming the molecular structure of Ethyl o-(sec-butyl)serinate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify functional groups (e.g., ester, sec-butyl, and ethyl moieties). Compare spectral data with similar compounds like sec-butyl acetate .

- Mass Spectrometry (MS) : Perform high-resolution MS to confirm the molecular ion peak and fragmentation patterns. Cross-reference with databases for esters such as ethyl sec-butyl ether .

- Infrared Spectroscopy (IR) : Analyze carbonyl (C=O) and ester (C-O) stretches to differentiate from related compounds like ethyl lactate .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the serine hydroxyl during esterification .

- Catalyst Selection : Test Lewis acids (e.g., ZnCl) or enzymatic catalysts (lipases) for regioselective esterification .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction time/temperature .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH) and analyze degradation products via GC-MS or LC-MS .

- Solvent Compatibility : Avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis; use anhydrous dimethyl sulfoxide (DMSO) for long-term storage .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Q. How can isotopic labeling elucidate the metabolic pathways of this compound in biological systems?

Methodological Answer:

- C-Labeling : Synthesize isotopically labeled analogs and track metabolic products using LC-MS/MS .

- Enzyme Inhibition Studies : Co-administer with cytochrome P450 inhibitors to identify primary metabolic enzymes .

Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing variability in spectroscopic data for this compound?

Methodological Answer:

Q. How should researchers document synthetic protocols to ensure reproducibility?

Methodological Answer:

- FAIR Principles : Provide detailed metadata (e.g., reagent lot numbers, equipment calibration logs) in open-access repositories .

- Step-by-Step Video Protocols : Visual demonstrations of critical steps (e.g., vacuum distillation) reduce ambiguity .

Safety and Ethical Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.